3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopentyl chain, a methoxyphenyl group, and a quinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl, isopentyl, and methoxyphenyl groups. Common reagents used in these reactions include various halides, thiols, and amines. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups using reagents such as sodium methoxide or potassium tert-butoxide.
Thiol-Ether Formation: The thiol group can react with alkyl halides to form thioethers
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It has been found to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the observed biological effects. Additionally, the compound can interact with cell membranes, altering their integrity and function .
Comparison with Similar Compounds
When compared to other quinazoline derivatives, 3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 3-(4-chlorophenyl)-N-isopentyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 3-(4-bromophenyl)-N-isopentyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 3-(4-methylphenyl)-N-isopentyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
These compounds share a similar quinazoline core but differ in the substituents on the phenyl ring, which can significantly impact their chemical and biological properties .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O4S/c1-18(2)14-15-31-27(35)20-6-13-24-25(16-20)32-29(33(28(24)36)22-9-7-21(30)8-10-22)38-17-26(34)19-4-11-23(37-3)12-5-19/h4-13,16,18H,14-15,17H2,1-3H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYNBDYCJCXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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